molecular formula C18H18N4O2 B2834806 (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035006-83-6

(E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No. B2834806
CAS RN: 2035006-83-6
M. Wt: 322.368
InChI Key: QCKIUGFRJQENEC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Related Compounds

Research on pyrrole and furan derivatives, such as the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), illustrates the interest in synthesizing and characterizing compounds with furan and acrylamide groups for their potential in forming heterocyclic compounds. These studies often focus on molecular electrostatic potential surfaces, natural bond orbital interactions, and vibrational analyses to understand the properties and reactivity of such compounds (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Antimicrobial and Anticancer Activities

Compounds structurally related to the query molecule have been investigated for their antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives derived from similar backbone structures have shown promise in screenings against various microorganisms and human cancer cell lines. These findings underscore the potential pharmacological applications of compounds with similar structural frameworks (Yasser H. Zaki, Marwa S. Al-Gendey, & A. Abdelhamid, 2018).

Applications in Organic Synthesis

The research also highlights the utility of furan and pyrrole derivatives in organic synthesis, particularly in the construction of complex heterocyclic frameworks. These compounds serve as key intermediates in the synthesis of a variety of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, demonstrating their versatility in synthetic chemistry (K. V. Strizhenko, L. Vasil’ev, K. Suponitsky, & A. B. Sheremetev, 2020).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-14-12-17(15-4-2-8-19-13-15)21-22(14)10-9-20-18(23)7-6-16-5-3-11-24-16/h2-8,11-13H,9-10H2,1H3,(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKIUGFRJQENEC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C=CC2=CC=CO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.